molecular formula C21H20N4OS2 B2974875 2-[4-(1,3-benzothiazole-2-carbonyl)piperazin-1-yl]-5,7-dimethyl-1,3-benzothiazole CAS No. 897482-69-8

2-[4-(1,3-benzothiazole-2-carbonyl)piperazin-1-yl]-5,7-dimethyl-1,3-benzothiazole

Cat. No.: B2974875
CAS No.: 897482-69-8
M. Wt: 408.54
InChI Key: IPAFMRIXUBTGDX-UHFFFAOYSA-N
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Description

2-[4-(1,3-benzothiazole-2-carbonyl)piperazin-1-yl]-5,7-dimethyl-1,3-benzothiazole is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound features a benzothiazole core, which is known for its diverse biological activities, and a piperazine moiety, which enhances its pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(1,3-benzothiazole-2-carbonyl)piperazin-1-yl]-5,7-dimethyl-1,3-benzothiazole typically involves multi-step procedures. One common method includes the initial formation of the benzothiazole ring through a cyclization reaction involving 2-aminothiophenol and a suitable carbonyl compound. The piperazine moiety is then introduced via nucleophilic substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions are often employed to streamline the synthesis process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-[4-(1,3-benzothiazole-2-carbonyl)piperazin-1-yl]-5,7-dimethyl-1,3-benzothiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups .

Scientific Research Applications

2-[4-(1,3-benzothiazole-2-carbonyl)piperazin-1-yl]-5,7-dimethyl-1,3-benzothiazole has a wide range of applications in scientific research:

Properties

IUPAC Name

1,3-benzothiazol-2-yl-[4-(5,7-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4OS2/c1-13-11-14(2)18-16(12-13)23-21(28-18)25-9-7-24(8-10-25)20(26)19-22-15-5-3-4-6-17(15)27-19/h3-6,11-12H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPAFMRIXUBTGDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N=C(S2)N3CCN(CC3)C(=O)C4=NC5=CC=CC=C5S4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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